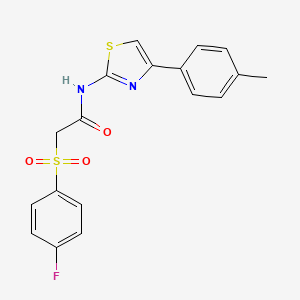
2-((4-fluorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-fluorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide, also known as FST or FST-100, is a small molecule inhibitor that has been extensively studied in scientific research for its potential therapeutic applications. FST-100 is a promising drug candidate due to its unique chemical structure and mechanism of action.
科学的研究の応用
Cytotoxic and Anticancer Activity
Several studies have explored the cytotoxic and anticancer properties of sulfonamide derivatives, including compounds structurally related to "2-((4-fluorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide". For instance, Ghorab et al. (2015) synthesized sulfonamide derivatives and found one compound to exhibit potent activity against breast cancer cell lines, demonstrating the therapeutic potential of these compounds in oncology Ghorab et al., 2015.
Antimicrobial Activity
Sulfonamide derivatives have been shown to possess promising antimicrobial properties. Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety and evaluated them as antimicrobial agents, highlighting their potential in addressing bacterial and fungal infections Darwish et al., 2014.
Immunomodulatory Effects
Research by Wang et al. (1988) on a novel synthetic immunomodulator closely related to the sulfonamide compound demonstrated the ability to enhance cytolytic T-lymphocyte responses, suggesting potential applications in immunotherapy and cancer treatment Wang et al., 1988.
Antioxidant Activity
The antioxidant properties of amidomethane sulfonyl-linked derivatives have been investigated, with certain compounds showing superior activity compared to standard antioxidants like Ascorbic acid. This points to their potential use in mitigating oxidative stress-related conditions Talapuru et al., 2014.
Anticonvulsant Agents
Compounds containing a sulfonamide thiazole moiety have been synthesized and evaluated for their anticonvulsant activity, with several showing protection against induced convulsions, indicating their potential in the treatment of epilepsy Farag et al., 2012.
特性
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3S2/c1-12-2-4-13(5-3-12)16-10-25-18(20-16)21-17(22)11-26(23,24)15-8-6-14(19)7-9-15/h2-10H,11H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEGDGWAMWOJRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-fluorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

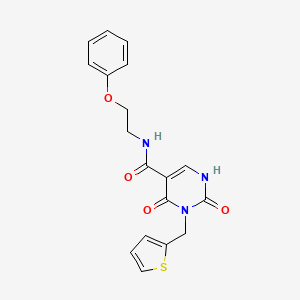
![2-Methyl-5-(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-yloxy)t hiopheno[2,3-e]benzothiazole](/img/structure/B2440905.png)
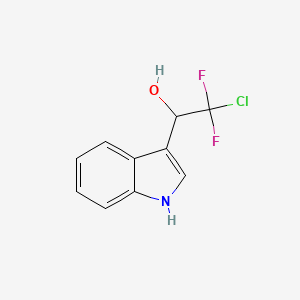
![4,7-Dimethyl-2-(3-phenylpropyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-chlorobenzamide](/img/structure/B2440909.png)
![[2-(4-Methyl-1-piperazinyl)phenyl]boronic acid](/img/structure/B2440910.png)
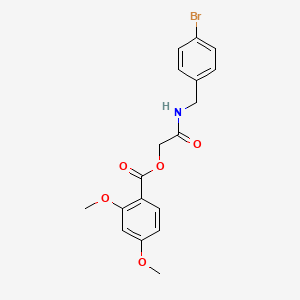
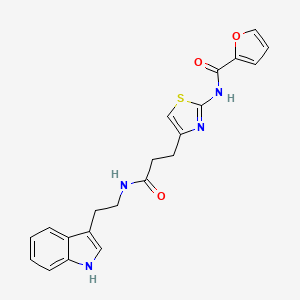
![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2440918.png)
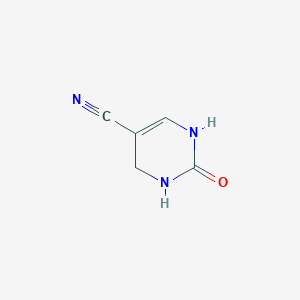
![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2440922.png)
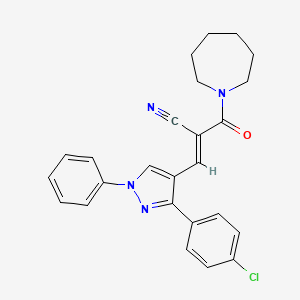
![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(2-nitrophenyl)-2-oxoacetamide](/img/structure/B2440924.png)
![N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2440926.png)